7-Quinolinecarboxylic acid, 1,4-dihydro-6-methoxy-4-oxo-, methyl ester
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Overview
Description
Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antimicrobial and antiviral properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylate: Similar in structure but lacks the methoxy group.
Quinoline-7-carboxylate: Similar but with different substitution patterns.
Methyl 4-oxo-quinoline-6-carboxylate: Lacks the 1,4-dihydro and methoxy groups.
Uniqueness
Methyl 1,4-dihydro-6-methoxy-4-oxo-quinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 6-methoxy-4-oxo-4aH-quinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-7H,1-2H3 |
InChI Key |
LBHLDCURYIVNER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=O)C=CN=C2C=C1C(=O)OC |
Origin of Product |
United States |
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